molecular formula C9H9BrClNO2 B8469226 Ethyl 2-chloro-3-bromo-5-aminobenzoate

Ethyl 2-chloro-3-bromo-5-aminobenzoate

Cat. No.: B8469226
M. Wt: 278.53 g/mol
InChI Key: KZYIAMTVEOBTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-3-bromo-5-aminobenzoate is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 5-amino-3-bromo-2-chlorobenzoate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2,12H2,1H3

InChI Key

KZYIAMTVEOBTAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)N)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.25 kg (7.3 mol) of ethyl 2-chloro-3-bromo-5-nitrobenzoate was dissolved in a mixture comprising 4000 ml of concentrated hydrochloric acid and 4000 ml of ethanol. 1 kg of powdered iron was added to the obtained solution in portions so as to maintain the bulk temperature at 80° C. The reaction mixture was cooled, followed by the addition of a saturated brine. The resulting mixture was extracted with ethyl acetate. The organic phase was dried and concentrated under reduced pressure to give 1.8 kg of the title compound as a colorless oil.
Quantity
2.25 kg
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 kg
Type
catalyst
Reaction Step Three

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